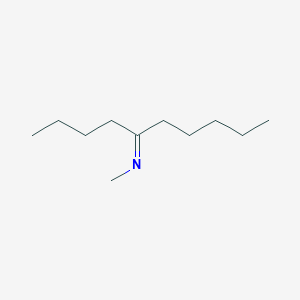

3-氯代异喹啉

概述

科学研究应用

肉豆蔻酸英格诺尔具有广泛的科学研究应用:

作用机制

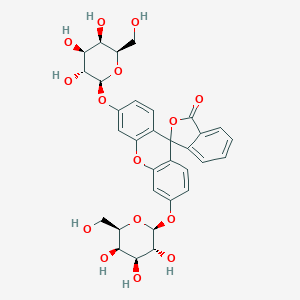

肉豆蔻酸英格诺尔通过诱导异常皮肤细胞凋亡发挥其作用。 该化合物激活蛋白激酶C,导致各种信号通路的激活,包括Ras/Raf/丝裂原活化蛋白激酶通路和p38通路 . 这些通路最终导致细胞死亡。 此外,肉豆蔻酸英格诺尔诱导中性粒细胞介导的炎症和残留病灶细胞的抗体依赖性细胞死亡 .

准备方法

合成路线和反应条件

肉豆蔻酸英格诺尔是从大戟属植物(Euphorbia peplus)的汁液中提取的英格诺尔合成的。 合成包括将英格诺尔与天使酸酯化以形成英格诺尔-3-天使酸酯 . 反应条件通常包括使用合适的溶剂和催化剂以促进酯化过程。

工业生产方法

肉豆蔻酸英格诺尔的工业生产包括从大戟属植物(Euphorbia peplus)中大规模提取英格诺尔,然后将其与天使酸酯化。 该过程需要严格控制反应条件以确保最终产品的高收率和纯度 .

化学反应分析

反应类型

肉豆蔻酸英格诺尔会发生各种化学反应,包括:

氧化: 肉豆蔻酸英格诺尔可以被氧化形成各种氧化产物。

还原: 还原反应可以将肉豆蔻酸英格诺尔转化为其还原形式。

常用试剂和条件

肉豆蔻酸英格诺尔反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和pH条件下进行,以确保形成所需产物 .

主要形成的产物

相似化合物的比较

类似化合物

氟尿嘧啶: 一种局部抗肿瘤剂,用于治疗日光性角化病和其他皮肤病.

咪喹莫特: 一种免疫应答调节剂,用于治疗日光性角化病和某些类型的皮肤癌.

双氯芬酸: 一种非甾体抗炎药,用于治疗日光性角化病.

Picato的独特性

Picato在其快速诱导细胞凋亡及其激活蛋白激酶C的能力方面是独特的,这使其有别于其他用于治疗日光性角化病的化合物 . 其作用机制包括直接细胞毒性和免疫介导的反应,使其成为一种用途广泛且有效的治疗选择 .

属性

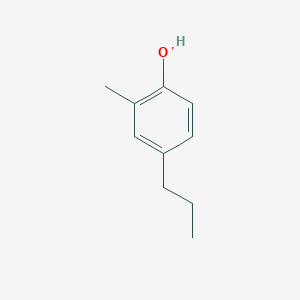

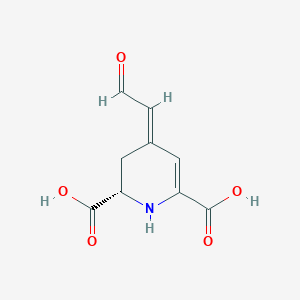

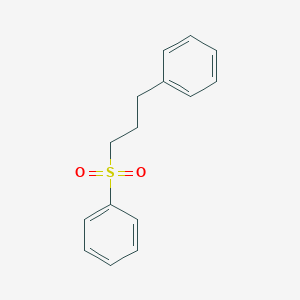

IUPAC Name |

3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCMFADZMOYDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348833 | |

| Record name | 3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-45-9 | |

| Record name | 3-Chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19493-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3-Chloroisoquinoline?

A: Several methods have been reported for synthesizing 3-Chloroisoquinoline. One approach involves the reaction of 3-alkoxyisoquinolines with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). [, ] Another method utilizes a Vilsmeier reaction, employing POCl3 and DMF as reagents. []

Q2: What is the significance of the chlorine atom in the 3-position of isoquinoline?

A: The chlorine atom in 3-Chloroisoquinoline serves as a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents at the 3-position. For instance, it reacts with thiolate ions to yield 4-(methylthio)isoquinoline. [] Additionally, palladium-catalyzed reactions enable the introduction of amino groups, expanding the possibilities for structural modifications. []

Q3: How does the reactivity of 3-Chloroisoquinoline differ from its 4-halo counterparts?

A: Interestingly, 3-Chloroisoquinoline exhibits distinct reactivity compared to 4-haloisoquinolines. In the presence of amide and thiomethoxide ions, 3-Chloroisoquinoline preferentially undergoes nucleophilic aromatic substitution (SNAr) with the amide ion to produce 3-aminoisoquinoline. In contrast, 4-haloisoquinolines favor reaction with thiolate ions. This difference highlights the influence of the halogen position on the reaction pathway. []

Q4: Can 3-Chloroisoquinoline be used to synthesize more complex isoquinoline derivatives?

A: Yes, 3-Chloroisoquinoline acts as a valuable precursor for synthesizing diverse isoquinoline derivatives. For example, it can be converted into 3-chloroisoquinoline-4-aldehydes through specific reactions. [, ] These aldehydes, in turn, can be further modified via oxidation, reduction, or nucleophilic substitution at the 3-position, expanding the range of accessible compounds. [, ]

Q5: Are there any specific applications of 3-Chloroisoquinoline derivatives in medicinal chemistry?

A: While the provided research doesn't directly explore biological applications, one study demonstrates the synthesis of a nevirapine analogue from 4-amino-3-chloroisoquinoline. [] Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. This example suggests potential applications of 3-Chloroisoquinoline derivatives in medicinal chemistry, specifically in developing antiviral agents.

Q6: How can the reactivity of 3-Chloroisoquinoline be exploited for building larger structures?

A: The research demonstrates the use of 3-Chloroisoquinoline in constructing biisoquinolines. [] Under specific conditions involving zinc reduction and nickel catalysis, 1-aryl-3-chloroisoquinolines are converted into 3,3′-biisoquinolines. This coupling reaction highlights the potential of 3-Chloroisoquinoline as a building block for synthesizing more extensive molecular architectures.

Q7: What are the limitations of using 3-Chloroisoquinoline in synthesis?

A: While 3-Chloroisoquinoline offers valuable reactivity, certain limitations exist. For instance, attempts to directly lithiate the 3-position have proven unsuccessful, leading to either deprotonation or complex reaction mixtures. [] This observation suggests potential challenges in directly modifying the 3-position with organolithium reagents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)